

basic morphology of Selaginella vs Lycopodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lycophyll*
Cat. No.: B022453

[Get Quote](#)

An In-depth Technical Guide to the Basic Morphology of Selaginella and Lycopodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selaginella (spikemosses) and Lycopodium (clubmosses) are two prominent genera within the Lycopodiophyta division, a lineage of primitive, seedless vascular plants.^{[1][2]} While sharing a common ancestry and certain superficial resemblances, such as the presence of microphylls (small leaves with a single, unbranched vein), they exhibit fundamental divergences in their morphology and reproductive strategies.^{[1][3]} Understanding these differences is crucial for accurate taxonomic identification, phylogenetic studies, and exploring their unique biological pathways. This guide provides a detailed comparative analysis of the basic morphology of Selaginella and Lycopodium, supported by quantitative data, experimental protocols, and logical diagrams.

Comparative Vegetative Morphology

The primary plant body in both genera is the diploid sporophyte, which is differentiated into stem, leaves, and roots.^{[4][5]}

Habit and Stem

- Lycopodium: The plant body typically consists of creeping rhizomes that give rise to erect or trailing aerial branches.^[4] Branching is commonly dichotomous, where the stem forks into

two equal branches.^[6] The overall appearance is often robust and has led to the common name "clubmoss."^[3]

- **Selaginella:** Species exhibit a wider variety of growth habits, ranging from prostrate, creeping forms that create delicate mats (*S. kraussiana*) to erect, bushy forms (*S. erythropus*), and even xerophytic "resurrection plants" (*S. lepidophylla*) adapted to arid conditions.^{[7][8]} Branching can be dichotomous or monopodial.^[9] In many prostrate species, the stem is dorsiventral, with distinct upper and lower surfaces.^[7] A unique feature of the *Selaginella* stem is its internal anatomy, which often features multiple protosteoles (polystely). These vascular strands are suspended within a central air cavity by distinctive, elongated endodermal cells known as trabeculae.^[10]

Leaves (Microphylls)

The nature and arrangement of leaves are key distinguishing characteristics.

- **Lycopodium:** Leaves are generally simple, sessile, and needle-like or awl-shaped.^{[3][6]} They are typically isophyllous (or homophyllous), meaning all leaves are of the same size and shape, and are arranged spirally or in whorls, densely covering the stem.^{[6][11]} A critical diagnostic feature is the absence of a ligule.^{[3][6]}
- **Selaginella:** Leaves are typically scale-like. Many species, particularly the prostrate ones, are anisophyllous (or heterophyllous), bearing two different sizes of leaves.^[12] These are arranged in four distinct rows: two rows of smaller dorsal leaves on the upper surface of the stem and two rows of larger lateral leaves along the sides.^[4] Some erect species are isophyllous, with spirally arranged leaves of a uniform size.^[5] The most significant feature of a *Selaginella* leaf is the presence of a small, membranous appendage called a ligule on the adaxial (upper) surface near the base.^[3] The function of the ligule is not fully understood but is thought to be involved in water secretion or absorption.^[9]

Root System and Rhizophore

- **Lycopodium:** The root system consists of adventitious roots that arise from the underside of the subterranean rhizome or creeping stem.^[13] These roots are typically dichotomously branched.^[4]

- **Selaginella:** In addition to adventitious roots, Selaginella possesses a unique organ called the rhizophore.^[9] This is a leafless, positively geotropic (grows downwards) structure that originates from the stem, typically at points of branching.^{[9][14]} Upon reaching the substrate, the rhizophore develops adventitious roots at its tip.^[5] The distinct identity of the rhizophore, separate from both shoots and roots, is supported by modern molecular evidence.^[15] Root branching in Selaginella is also distinctive, occurring via a duplication of the apical meristem at the root tip, resulting in dichotomous branching.^[16]

Comparative Reproductive Morphology

The most fundamental distinction between the two genera lies in their reproductive strategies. Both produce spores in terminal, cone-like structures called strobili, which are composed of modified leaves known as sporophylls.^{[6][12]}

- **Lycopodium:** This genus is homosporous, meaning it produces only one type of spore.^{[2][6]} The sporangia, borne on the adaxial surface of the sporophylls, are all of the same size and produce spores that are morphologically indistinguishable. These spores germinate to form bisexual gametophytes that bear both antheridia and archegonia.
- **Selaginella:** This genus is heterosporous, producing two distinct types of spores in separate sporangia.^{[2][9]}
 - **Microsporangia:** Borne on microsporophylls, these sporangia produce a large number of small microspores.^[5]
 - **Megasporangia:** Borne on megasporophylls, these sporangia typically produce four large megaspores.^[7] This condition of producing two types of spores is a significant evolutionary step, representing an early stage in the development of the seed habit.^[17] The microspores develop into male gametophytes, and the megaspores develop into female gametophytes.^[5]

Data Presentation

The core morphological differences are summarized in the table below for direct comparison.

Feature	Selaginella (Spikemoss)	Lycopodium (Clubmoss)
Common Name	Spikemoss ^[1]	Clubmoss ^[1]
Spores	Heterosporous (microspores and megasporangia) ^[2]	Homosporous (one type of spore) ^[2]
Ligule	Present on leaves and sporophylls	Absent ^[3]
Leaves (Microphylls)	Typically scale-like; often anisophyllous (dimorphic) in four rows ^{[1][3]}	Typically needle-like; isophyllous and spirally arranged ^{[1][3]}
Rhizophore	Present; a unique root-bearing organ	Absent ^[9]
Stem Anatomy	Often polystelic with trabeculae suspending steles in an air space ^[10]	Typically a plectostele or mixed protostele ^[4]
Gametophyte	Dioecious (unisexual)	Monoecious (bisexual)

Experimental Protocols

Methodology for Microscopic Morphological Analysis

This protocol outlines a standard procedure for preparing and observing transverse sections of *Selaginella* and *Lycopodium* stems to analyze their internal anatomy.

1. Fixation:

- Excise fresh stem segments (1-2 cm in length).
- Immediately immerse the segments in a fixative solution, such as FAA (Formalin: Acetic Acid: 70% Ethanol in a 5:5:90 ratio), for a minimum of 24 hours. This preserves the cellular structure.

2. Dehydration:

- Remove the fixative and wash the samples in 70% ethanol.

- Pass the samples through a graded ethanol series (e.g., 70%, 85%, 95%, 100%, 100%) for 1-2 hours at each step to remove water.[18]

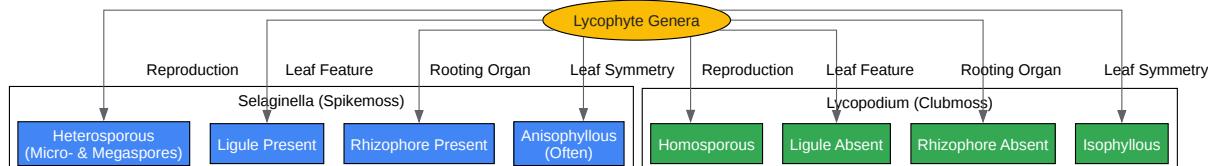
3. Infiltration and Embedding:

- Transfer the dehydrated samples to a solution of 1:1 absolute ethanol and xylene, then to pure xylene to clear the tissue.
- Infiltrate the tissue with molten paraffin wax in an oven set to 58-60°C. Perform several changes of pure paraffin over 24-48 hours to ensure complete infiltration.
- Embed the infiltrated tissue in a paraffin block using a suitable mold and allow it to solidify.

4. Sectioning:

- Trim the paraffin block to expose the tissue.
- Using a rotary microtome, cut thin transverse sections (10-15 µm thickness).[19]
- Float the resulting paraffin ribbons on a warm water bath (40-45°C) to flatten them.
- Mount the flattened sections onto albumin-coated glass slides and allow them to dry on a slide warmer.[18]

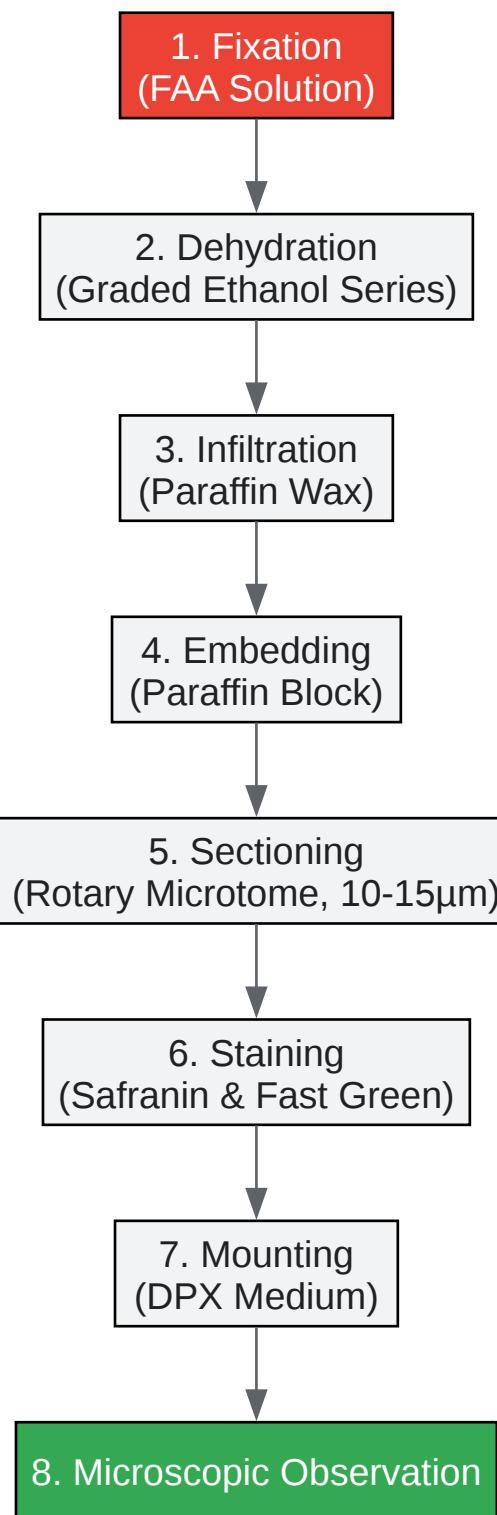
5. Staining:


- Deparaffinize the slides by passing them through xylene, followed by a reverse graded ethanol series to rehydrate the sections.
- Stain the sections using a double staining method, such as Safranin and Fast Green.[19]
- Stain with Safranin (stains lignified and cutinized tissues red) for 5-10 minutes.
- Rinse with water and dehydrate partially.
- Counterstain with Fast Green (stains parenchymatous and cellulosic tissues green) for 30-60 seconds.

6. Mounting and Observation:

- Complete the dehydration process with absolute ethanol and clear with xylene.
- Place a drop of a mounting medium (e.g., DPX or Canada balsam) on the slide and cover with a coverslip, avoiding air bubbles.[19]
- Observe the prepared slide under a light microscope to identify key anatomical features like the epidermis, cortex, stele(s), xylem, phloem, and, in Selaginella, the trabeculae and air space.

Mandatory Visualizations


Logical Diagram: Key Morphological Distinctions

[Click to download full resolution via product page](#)

Caption: Comparative flowchart of key distinguishing morphological features between Selaginella and Lycopodium.

Experimental Workflow: Microtomy Protocol

[Click to download full resolution via product page](#)

Caption: Workflow diagram illustrating the key stages of the microtomy protocol for plant morphological analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testbook.com [testbook.com]
- 2. differencebetween.com [differencebetween.com]
- 3. byjus.com [byjus.com]
- 4. bbkcollege.co.in [bbkcollege.co.in]
- 5. byjus.com [byjus.com]
- 6. microbenotes.com [microbenotes.com]
- 7. vpscience.org [vpscience.org]
- 8. difference.wiki [difference.wiki]
- 9. microbenotes.com [microbenotes.com]
- 10. Selaginella - Wikipedia [en.wikipedia.org]
- 11. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. Life Cycle and Morphology of Lycopodium: A Comprehensive Overview [preachbio.com]
- 14. Early “Rootprints” of Plant Terrestrialization: Selaginella Root Development Sheds Light on Root Evolution in Vascular Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beeckmanlab.be [beeckmanlab.be]
- 17. scribd.com [scribd.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [basic morphology of Selaginella vs Lycopodium]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b022453#basic-morphology-of-selaginella-vs-lycopodium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com